1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C11H9BrN2O3 and a molecular weight of 297.11 g/mol . This compound is characterized by the presence of a bromophenoxy group attached to a pyrazole ring, which is further connected to a carboxylic acid group. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenol and pyrazole derivatives.
Reaction Conditions: The bromophenol is reacted with a suitable alkylating agent to form the bromophenoxy intermediate. This intermediate is then coupled with a pyrazole derivative under controlled conditions to form the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, oxidizing agents, and reducing agents.
Scientific Research Applications
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-[(4-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-bromophenoxyacetic acid and other bromophenoxy derivatives share structural similarities.
Properties
IUPAC Name |
1-[(4-bromophenoxy)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFIUYIGAYJRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24813943 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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